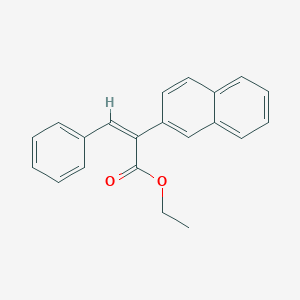

Ethyl2-(2-naphthyl)-3-phenylacrylate

Description

Ethyl2-(2-naphthyl)-3-phenylacrylate (IUPAC: ethyl (Z)-3-(2-naphthyl)-3-phenylacrylate) is an α,β-unsaturated ester featuring a 2-naphthyl group and a phenyl substituent on the acrylate backbone. Its molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol. The compound is synthesized via high-yield routes (up to 94% yield) involving condensation reactions between substituted acetates and aromatic aldehydes, as demonstrated in recent literature .

The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems.

Propriétés

Formule moléculaire |

C21H18O2 |

|---|---|

Poids moléculaire |

302.4g/mol |

Nom IUPAC |

ethyl (Z)-2-naphthalen-2-yl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C21H18O2/c1-2-23-21(22)20(14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-15H,2H2,1H3/b20-14- |

Clé InChI |

HSGRMILWHMOJOZ-ZHZULCJRSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

SMILES isomérique |

CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Aromatic Bulk : The 2-naphthyl group in Ethyl2-(2-naphthyl)-3-phenylacrylate enhances hydrophobic interactions with receptor pockets (e.g., 5-HT7R’s ECL2/TM domains), outperforming phenyl-substituted analogs like Ethyl (2Z)-3-phenylacrylate .

- Stereochemistry : The Z-configuration in acrylates is critical for maintaining planar geometry, enabling π-π stacking with residues like Phe6.52 in 5-HT7R. E-isomers (e.g., nitro-substituted derivatives) often show reduced activity due to distorted binding .

- Synthetic Efficiency : High yields (94%) for the target compound contrast with lower yields (30%) for nitro-substituted analogs, reflecting challenges in steric control during synthesis .

5-HT7 Receptor Affinity and Selectivity

- Ethyl2-(2-naphthyl)-3-phenylacrylate : Exhibits high 5-HT7R affinity (Ki < 10 nM), comparable to first-generation leads. The 2-naphthyl group fits into hydrophobic pockets formed by TM2,3,7 helices, stabilizing binding via CH-π/π-π interactions .

- Phenyl Analogs : Ethyl (2Z)-3-phenylacrylate shows a 189-fold decrease in 5-HT7R affinity due to weaker hydrophobic stabilization .

- Selectivity : While the 2-naphthyl group retains selectivity over D2R and 5-HT1AR, it is slightly less selective than earlier leads with fluorophenyl groups, likely due to broader hydrophobic interactions .

Metabolic Stability

- Naphthyl derivatives demonstrate moderate metabolic stability , outperforming fluorophenyl analogs in microsomal assays. However, unfused aromatic systems (e.g., Ethyl2-(2-naphthyl)-3-phenylacrylate) balance stability and receptor engagement better than bulkier fused systems .

Electronic and Steric Effects

- Steric Hindrance : The 2-naphthyl group’s planar structure minimizes steric clashes in receptor pockets, whereas ortho-substituted nitro groups (e.g., in Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate) disrupt binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.